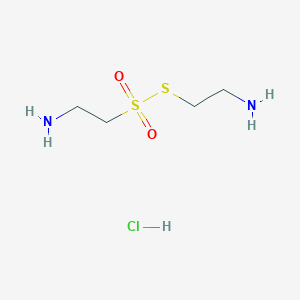

2-(2-Aminoethylsulfonylsulfanyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Aminoethylsulfonylsulfanyl)ethanamine, also known as AESEA, is an organic compound that has been studied for its potential applications in scientific research. AESEA is a derivative of ethanamine, a compound found in the body, and has been found to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics of Related Sulfur Compounds

Studies on disulfiram and its metabolites offer insights into the complex biotransformation processes of sulfur-containing compounds. After ingestion, disulfiram is rapidly converted into various metabolites, including diethyldithiocarbamic acid (DDC), which undergoes further degradation and phase II metabolism. These metabolites, particularly Me-DTC, serve as markers of oxidative metabolic function and therapeutic effectiveness in treating alcohol dependence, highlighting the significance of sulfur-based compounds in pharmacokinetics and pharmacodynamics (Johansson, 1992).

Carbonic Anhydrase Inhibition by Sulfonamides

Sulfonamides, with a core structure similar to the sulfur compounds , have been extensively studied for their inhibition of carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, and its inhibition has therapeutic implications in treating conditions like glaucoma, seizures, and cancer. Advances in structure-based drug design have led to the development of sulfonamide inhibitors with improved specificity and potency (Supuran, 2017).

Advanced Oxidation Processes (AOPs) Utilizing Sulfate Radicals

Persulfate-based AOPs, leveraging the oxidation potential of sulfate radicals, have emerged as a promising alternative for water treatment. These processes can degrade a wide range of organic pollutants, offering an efficient solution to water contamination challenges. The review discusses activation mechanisms, oxidizing species formation, and the impact of water parameters on persulfate-driven chemistry, highlighting the versatility of sulfur-based compounds in environmental applications (Lee, Gunten, & Kim, 2020).

Organopolysulfides in Cardioprotection

The cardioprotective roles of dietary organopolysulfides, such as those found in garlic, underscore the potential health benefits of sulfur-containing compounds. These compounds can act as hydrogen sulfide donors, scavenge radicals, and inhibit enzymes, contributing to cardiovascular health. This review elaborates on the chemistry and biochemical mechanisms underlying the health-promoting effects of organopolysulfides (Tocmo, Liang, Lin, & Huang, 2015).

Ionic Liquid Membranes for Gas Separation

Sulfur-containing compounds are also explored in the development of ionic liquid membranes for gas separation. These membranes show superior performance in separating CO2 from nitrogen and methane, highlighting the potential of sulfur-based compounds in addressing climate change and energy sustainability issues (Scovazzo, 2009).

Propriétés

IUPAC Name |

2-(2-aminoethylsulfonylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKKVBDZUVPNNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSS(=O)(=O)CCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

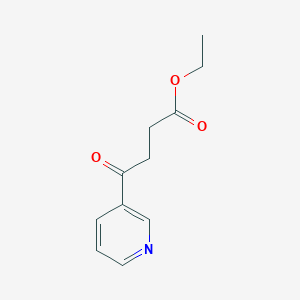

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)

![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)